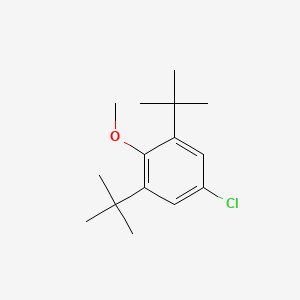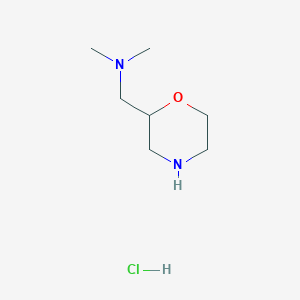
5-Bromo-3-chloroisoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloroisoquinoline-4-carbonitrile: is a heterocyclic organic compound with the molecular formula C10H4BrClN2 It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 5th and 3rd positions, respectively, and a cyano group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives followed by the introduction of the cyano group. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
化学反応の分析
Types of Reactions
5-Bromo-3-chloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-3-chloroisoquinoline-4-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-3-chloroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to biological targets. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 5-Bromo-3-chloroisoquinoline
- 5-Bromo-4-chloroisoquinoline
- 3-Bromo-5-chloroisoquinoline
Comparison
Compared to similar compounds, 5-Bromo-3-chloroisoquinoline-4-carbonitrile is unique due to the presence of the cyano group at the 4th position. This functional group can significantly alter the compound’s chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C10H4BrClN2 |
|---|---|
分子量 |
267.51 g/mol |
IUPAC名 |
5-bromo-3-chloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-8-3-1-2-6-5-14-10(12)7(4-13)9(6)8/h1-3,5H |
InChIキー |
CUEXGJAALZXGNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C(=C2C(=C1)Br)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


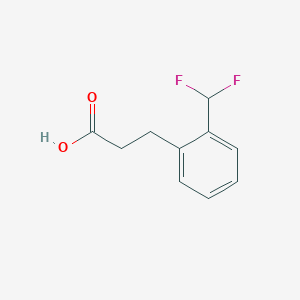
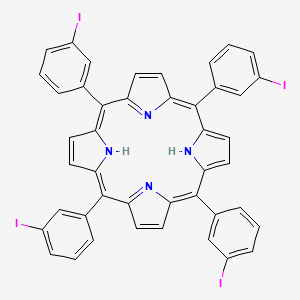
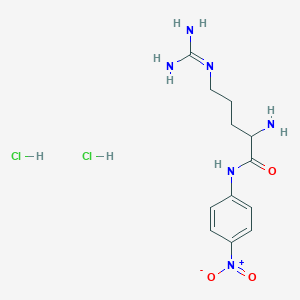

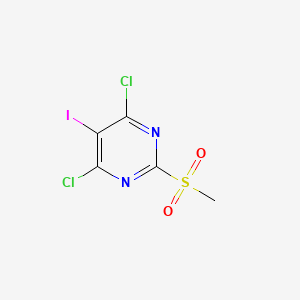


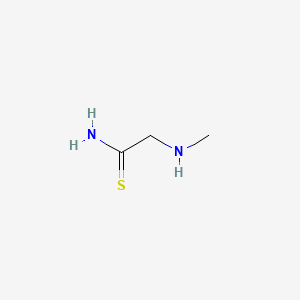
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate hydrochloride](/img/structure/B13649721.png)

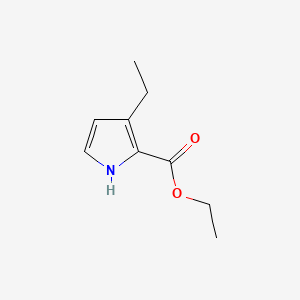
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
